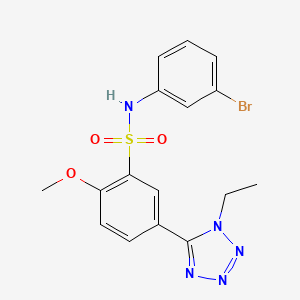

N-(3-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide

Description

N-(3-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a tetrazole ring (1-ethyl-1H-1,2,3,4-tetrazol-5-yl) at position 5, and a sulfonamide group (-SO₂NH-) linked to a 3-bromophenyl moiety. The ethyl substituent on the tetrazole ring enhances lipophilicity, while the bromine atom on the phenyl group may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(3-bromophenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN5O3S/c1-3-22-16(18-20-21-22)11-7-8-14(25-2)15(9-11)26(23,24)19-13-6-4-5-12(17)10-13/h4-10,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVZTNNYKVLDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C14H15BrN4O2S

- Molecular Weight : 372.26 g/mol

The structure features a bromophenyl group, a tetrazole moiety, and a methoxybenzene sulfonamide component, which are key to its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. A study highlighted the effectiveness of similar sulfonamide compounds against various bacterial strains, suggesting that this compound may possess comparable activity. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) .

Anticancer Potential

Recent investigations have focused on the anticancer potential of various sulfonamide derivatives. For instance, compounds with similar structural motifs have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves inducing apoptosis and inhibiting cell proliferation. The specific IC50 values for related compounds suggest that this class may also exhibit significant antiproliferative effects .

Cardiovascular Effects

Certain sulfonamide derivatives have been studied for their cardiovascular effects. They may influence perfusion pressure and coronary resistance through mechanisms involving calcium channel modulation or endothelin receptor inhibition. For example, one study indicated that a related sulfonamide could act as an endothelin receptor-A inhibitor, which is crucial for managing pulmonary hypertension .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable case study explored the effects of a structurally similar sulfonamide on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 4.8 µM, indicating significant antiproliferative activity. The study concluded that the presence of methoxy groups enhanced the compound's lipophilicity and facilitated cellular uptake, leading to increased cytotoxicity .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Table 1: Comparison of Tetrazole-Containing Sulfonamides and Related Derivatives

Key Observations :

- Substituent Effects : The target compound’s ethyl group on the tetrazole ring balances lipophilicity and steric bulk, contrasting with cyclohexyl (bulkier, higher melting point) in 6h and benzyl (aromatic, moderate solubility) in 6i .

- Electronic Properties : The methoxy group in the target compound may donate electron density to the benzene ring, enhancing resonance stabilization compared to hydroxybenzamide derivatives in 6h/6i .

- Crystallinity : While the target compound’s crystallinity is unreported, the bis-tetrazole in forms a robust 3D network via N–H⋯O/N hydrogen bonds, suggesting similar derivatives may exhibit high stability .

Sulfonamide Derivatives with Heterocyclic Moieties

Table 2: Comparison of Sulfonamide-Based Heterocycles

Key Observations :

- Substituent Diversity : The 3-bromophenyl group in the target and compound 2.6 suggests a shared strategy for enhancing halogen bonding in biological targets.

- Synthetic Efficiency : The target’s yield and purity are unreported, but compound 2.6 achieves 45% yield with 99.3% purity, indicating room for optimization in tetrazole-sulfonamide synthesis .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The ethyl group on the target’s tetrazole likely increases logP compared to benzyl (6i) or hydroxybenzamide (6h) derivatives, influencing membrane permeability .

- Hydrogen Bonding: The sulfonamide group (-SO₂NH-) in the target and compound may act as a hydrogen bond donor/acceptor, critical for target engagement.

- Thermal Stability : While the target’s stability is uncharacterized, the bis-tetrazole in demonstrates high thermal resilience due to extensive hydrogen bonding, suggesting tetrazole derivatives may favor stable formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.